Ethyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate
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Overview
Description
Ethyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their versatile applications in various fields, including pharmaceuticals, materials science, and organic chemistry. This compound, in particular, has garnered interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
Mechanism of Action
Target of Action
Thiophene-based analogs have been found to be biologically active compounds with a variety of effects . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
It’s known that thiophene derivatives can interact with various targets to exert their effects . For instance, some thiophene derivatives are known to inhibit certain enzymes or interact with receptors to modulate their activity .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways depending on their specific targets . For example, some thiophene derivatives have been found to exhibit anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Pharmacokinetics
The compound is a solid at room temperature, with a predicted melting point of 14385° C and a predicted boiling point of 4464° C at 760 mmHg . Its density is predicted to be 1.3 g/cm^3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Based on the known effects of thiophene derivatives, it can be speculated that this compound may have a variety of biological effects depending on its specific targets .
Action Environment
The action, efficacy, and stability of Ethyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate can be influenced by various environmental factors. For instance, the compound’s physical state and properties, such as its melting point, boiling point, and density, can affect its stability and action . Furthermore, factors such as pH, temperature, and the presence of other substances can also influence its action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate can be achieved through several methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction typically requires a base such as sodium ethoxide and is carried out under reflux conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Ethyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential drug candidate due to its biological activities.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-[(chloroacetyl)amino]-5-(4-fluorophenyl)thiophene-2-carboxylate: Similar structure but with a chloroacetyl group instead of an amino group.
Ethyl 3-aminobenzo[b]thiophene-2-carboxylate: Similar core structure but with different substituents.
Uniqueness
Ethyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability. This makes it a valuable compound for further research and development in various fields .
Properties
IUPAC Name |
ethyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2S/c1-2-17-13(16)12-10(15)7-11(18-12)8-3-5-9(14)6-4-8/h3-7H,2,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJLBJMAHXESLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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